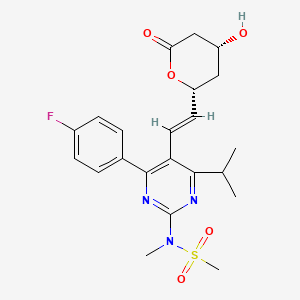

(3R,5R)-Rosuvastatin Lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,5R)-Rosuvastatin Lactone is a lactone derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is of significant interest due to its potential biological activities and its role in the metabolic pathways of Rosuvastatin.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Rosuvastatin Lactone typically involves the lactonization of Rosuvastatin or its intermediates. One common method includes the use of boron tribromide in dichloromethane at low temperatures to induce lactonization . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic processes or chemical synthesis. Enzymatic processes are often preferred due to their specificity and efficiency. For example, carbonyl reductase derived from Leifsonia sp. has been used to produce chiral intermediates for lactone synthesis .

化学反应分析

Types of Reactions

(3R,5R)-Rosuvastatin Lactone undergoes various chemical reactions, including:

Oxidation: The lactone can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactone back to its hydroxy acid form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of Rosuvastatin, such as hydroxy acids, substituted lactones, and oxidized compounds.

科学研究应用

(3R,5R)-Rosuvastatin Lactone has several scientific research applications:

Chemistry: Used as a model compound for studying lactone chemistry and reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its role in cholesterol metabolism and potential therapeutic effects.

Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.

作用机制

The mechanism of action of (3R,5R)-Rosuvastatin Lactone involves its interaction with the enzyme HMG-CoA reductase, similar to Rosuvastatin. The lactone form is converted to the active hydroxy acid form, which inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis . This inhibition occurs through competitive binding to the enzyme’s active site, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis.

相似化合物的比较

Similar Compounds

(3R,5S)-Rosuvastatin Lactone: A diastereomer with different stereochemistry at the 5-position.

(3R,5R)-Sonnerlactone: Another lactone with similar structural features but different biological activities.

Simvastatin Lactone: A lactone derivative of Simvastatin with similar cholesterol-lowering effects.

Uniqueness

(3R,5R)-Rosuvastatin Lactone is unique due to its specific stereochemistry, which influences its biological activity and interaction with HMG-CoA reductase. Its high potency and selectivity make it a valuable compound for studying cholesterol metabolism and developing new therapeutic agents.

生物活性

(3R,5R)-Rosuvastatin lactone is a metabolite of rosuvastatin, a widely used statin for lowering cholesterol and preventing cardiovascular diseases. Understanding the biological activity of this compound is crucial, as it influences both the efficacy and safety profiles of rosuvastatin therapy. This article explores the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by recent studies and case reports.

Rosuvastatin, including its lactone form, primarily acts by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase . This inhibition reduces the synthesis of mevalonic acid, a precursor to cholesterol. The lactone form is thought to exhibit similar properties but may differ in its metabolic pathways and interactions with other drugs.

Key Mechanisms:

- Cholesterol Reduction : Decreases low-density lipoprotein (LDL) levels by increasing hepatic LDL receptor expression.

- Anti-inflammatory Effects : Reduces levels of high-sensitivity C-reactive protein (hs-CRP), contributing to its anti-inflammatory properties.

- Pleiotropic Effects : Involves inhibition of platelet aggregation and improvement in endothelial function .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is less prevalent than rosuvastatin itself. Studies show that its maximum concentration (Cmax) is 12%–24% lower compared to rosuvastatin . The half-life of rosuvastatin is approximately 19 hours, with about 90% excreted via feces .

| Parameter | Rosuvastatin | This compound |

|---|---|---|

| Half-life | 19 hours | Not specified |

| Bioavailability | 20% | Lower than rosuvastatin |

| Primary Excretion Route | Fecal (90%) | Not specified |

| Metabolism | CYP2C9 | UGT1A (lactone form) |

Clinical Implications

The clinical relevance of this compound has been highlighted in various studies. For instance, adverse effects such as rhabdomyolysis have been reported in patients taking rosuvastatin, which may be linked to the lactone's activity. A case study described a patient who developed severe muscle pain and elevated creatine phosphokinase (CPK) levels after prolonged use of rosuvastatin .

Case Studies:

- Adverse Drug Reaction : A 65-year-old woman experienced rhabdomyolysis while on a regimen including rosuvastatin. The case emphasized the need for monitoring CPK levels in patients on statins .

- Efficacy in Dyslipidemia : Clinical trials have demonstrated that rosuvastatin effectively lowers LDL cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol compared to other statins .

Safety Profile

While generally well-tolerated, the use of rosuvastatin and its lactone form can lead to myotoxicity in susceptible individuals. Factors such as genetic predispositions and concurrent medications can exacerbate these risks .

Adverse Effects:

- Myalgia

- Rhabdomyolysis

- Liver enzyme elevations

属性

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGVMSNJOCVHT-ZUQFGZKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。